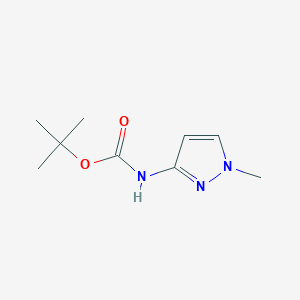

叔丁酸(1-甲基-1H-吡唑-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles

The synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles has been explored through the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. The study found that using [BMIM][BF4] and pyridine as reaction media resulted in a mixture of regioisomers, whereas the use of NaOH in EtOH led to the formation of 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles with high regioselectivity. This suggests that the choice of reaction media can significantly influence the regioselectivity of the synthesis process .

Synthetic and Crystallographic Studies of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester

The synthesis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was achieved with good yield from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate. The compound was characterized using various spectroscopic methods and X-ray diffraction, revealing a non-planar conformation except for the carbazole moiety. The crystal packing was stabilized by strong N–H···O hydrogen bonding and weak C–H···π interactions, indicating the importance of non-covalent interactions in the solid-state structure of such compounds .

Synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate

The synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate resulted in two diastereomers, which were separated and characterized. The X-ray crystal structure of an oxidized form of one of the compounds was determined, showcasing the complexity of the synthesis and the potential for structural diversity in such molecules .

Study on Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate

The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the cytotoxic natural product jaspine B, was achieved through a multi-step process starting from L-Serine. The overall yield was 30%, highlighting the challenges and intricacies involved in the synthesis of complex organic molecules .

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the synthesis of biologically active compounds like crizotinib, was achieved in three steps with a total yield of 49.9%. The structure was confirmed by MS and 1H NMR, demonstrating the utility of these techniques in the synthesis and characterization of organic compounds .

Hydrogen-bonded Chains and Tetramolecular Hydrogen-bonded Aggregates in Pyrazole Derivatives

The study of hydrogen-bonded chains in pyrazole derivatives revealed that the molecules can be linked into various dimensional structures through hydrogen bonding. The different packing motifs observed in the crystal structures of these compounds underscore the versatility of hydrogen bonding in directing molecular assembly .

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the synthesis of omisertinib, was optimized to achieve a total yield of 81%. This work highlights the importance of optimizing synthetic routes to improve yields in the preparation of pharmaceutical intermediates .

Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate

The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate in the synthesis of an mTOR-targeted PROTAC molecule, was achieved with a yield of 96.7% under optimized conditions. The study demonstrates the effectiveness of palladium-catalyzed Suzuki reactions in the synthesis of complex organic molecules .

Isomorphisms and Hydrogen-bonded Supramolecular Structures in Pyrazole Derivatives

The investigation of various 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles revealed unexpected isomorphisms and diverse hydrogen-bonded supramolecular structures. The study provides insight into the influence of substituents on the crystal packing and hydrogen bonding patterns of pyrazole derivatives .

Synthesis, Characterization, X-ray Diffraction Studies, and Biological Evaluation of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate

The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by various spectroscopic techniques and X-ray diffraction. The compound exhibited moderate anthelmintic activity, highlighting the potential for further biological evaluation of such compounds .

科学研究应用

-

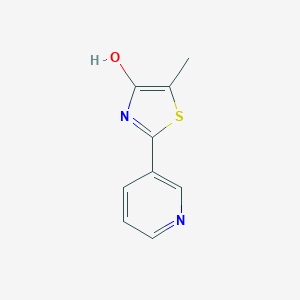

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine

- Field : Organic Chemistry .

- Application : This compound is synthesized at ambient temperature .

- Method : The synthesis involves a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .

- Results : The novel compound was synthesized with an 81% yield .

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Field : Organic Chemistry .

- Application : This compound is synthesized in a solvent-free environment .

- Method : The synthesis involves a one-pot two-step process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

- Results : The compound was synthesized successfully, and its structure was fully characterized .

属性

IUPAC Name |

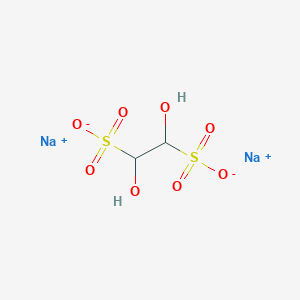

tert-butyl N-(1-methylpyrazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHBBFQQGDHUHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)